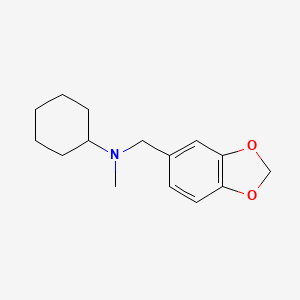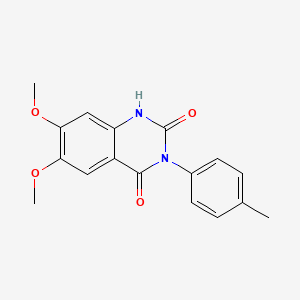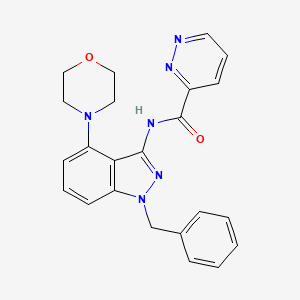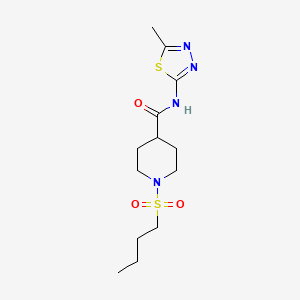![molecular formula C15H12N4O B5603784 2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5603784.png)
2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, including 2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone, often involves several key steps, including the cyclization of anthranilic acid derivatives and subsequent modifications. For instance, Ammar et al. (2011) describe a novel approach for synthesizing 3-amino-4(3H)-quinazolinones, which could potentially be adapted for the specific compound . Their method involves the interaction of 2,3-pyridine dicarboxylic anhydride with anthranilic acid, followed by cyclodehydration and treatment with hydrazine hydrate (Ammar et al., 2011).
Molecular Structure Analysis
The molecular structure of quinazolinones, including this compound, features a bicyclic system combining a benzene ring fused to a pyrimidine ring. This structure has been the focus of various studies aiming to elucidate its electronic and geometric configurations. Özgen et al. (2005) provide insights into the molecular structure of a related quinazolinone derivative, highlighting the distorted envelope conformation of the pyrazoline ring and planarity of the aromatic rings (Özgen et al., 2005).
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, including lithiation, which allows for further functionalization. Smith et al. (1996) discuss the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, demonstrating the compound's reactivity towards different electrophiles, leading to the formation of various 2-substituted derivatives (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The crystallographic analysis provided by Özgen et al. (2005) gives insight into the solid-state structure of a quinazolinone derivative, which can be informative for the physical properties analysis of this compound (Özgen et al., 2005).
Chemical Properties Analysis
The chemical properties of quinazolinones, such as reactivity, stability, and interactions with various reagents, are fundamental aspects of their chemistry. The lithiation studies by Smith et al. (1996) not only showcase the reactivity of 3-amino-2-methyl-4(3H)-quinazolinone but also its potential for generating a wide range of chemically diverse derivatives, indicating the versatility of quinazolinone chemistry (Smith et al., 1996).
作用機序
While the specific mechanism of action for 2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone is not mentioned in the retrieved papers, quinazolinones are known to have diverse biological properties . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
将来の方向性
Quinazolinones are known as “privileged” pharmacophores for anticancer and antimicrobial activities . Therefore, the future directions in the research of 2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone and similar compounds may involve further exploration of their biological activities and potential applications in drug development . This could include the synthesis of various derivatives, investigation of their biological activities, and optimization of their properties for therapeutic use .
特性
IUPAC Name |
2-methyl-3-[(E)-pyridin-4-ylmethylideneamino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-11-18-14-5-3-2-4-13(14)15(20)19(11)17-10-12-6-8-16-9-7-12/h2-10H,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESKAPMFBNBZEF-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5603707.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)


![N-[(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-4-yl]nicotinamide](/img/structure/B5603757.png)

![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)
![N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603772.png)

![({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603778.png)
![(3aR*,6S*)-2-tert-butyl-N-ethyl-1-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5603792.png)
![ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5603799.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5603811.png)
